molecular formula C12H7F3N2O3 B1460361 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid CAS No. 1864059-55-1

2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid

Cat. No.: B1460361
CAS No.: 1864059-55-1
M. Wt: 284.19 g/mol
InChI Key: USKFPADFTYNZFL-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid is a chemical compound with the CAS Number: 912850-80-7 . Its IUPAC name is 4-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a trifluoromethoxy group attached to a phenyl ring .

Scientific Research Applications

Nonlinear Optical Properties and Synthesis

Pyrimidine derivatives, including those related to 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid, have been extensively studied for their nonlinear optical (NLO) properties due to their promising applications in the fields of medicine and nonlinear optics. A study conducted by Hussain et al. (2020) focused on the NLO properties of thiopyrimidine derivatives, highlighting the significance of pyrimidine rings in developing materials for optoelectronic applications. Their research demonstrated that these compounds exhibit considerable NLO characteristics, underscoring their potential in high-tech applications (Hussain et al., 2020).

Synthetic Approaches

The trifluoromethoxy group's introduction into pyrimidine and related heterocycles has been a subject of interest due to the unique properties it imparts to these compounds, such as increased lipophilicity and metabolic stability. Feng et al. (2016) reported a scalable and operationally simple method for the regioselective trifluoromethoxylation of pyridines and pyrimidines under mild conditions. This methodology opens up new avenues for the development of trifluoromethoxylated compounds as valuable building blocks in drug discovery and material science (Feng et al., 2016).

Antimicrobial Activity

Compounds incorporating the pyrimidine moiety have also been evaluated for their antimicrobial properties. A study by Ajani et al. (2019) on pyrazole-based pyrimidine scaffolds revealed their potential in the development of new therapeutic agents for combating various microbial infections. These findings suggest that modifications on the pyrimidine core, such as the introduction of a trifluoromethoxy group, could lead to compounds with enhanced biological activity (Ajani et al., 2019).

Molecular Docking and Crystallography

The structural and electronic properties of pyrimidine derivatives have been thoroughly investigated using techniques such as X-ray crystallography and molecular docking. Gandhi et al. (2016) conducted a study on a pyrimidine derivative, analyzing its interactions and stability in the crystalline state through Hirshfeld surface analysis. Their research provides insights into the intermolecular interactions that stabilize the crystal structure of pyrimidine compounds, which could be useful for designing molecules with desired physical and chemical properties (Gandhi et al., 2016).

Safety and Hazards

The safety information available indicates that 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid are not mentioned in the available resources, it is worth noting that the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that there may be potential for further exploration and development of compounds like this compound in the field of drug discovery.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)10-16-6-5-9(17-10)11(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKFPADFTYNZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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